4-Bromooxazolo[4,5-c]pyridin-2(3H)-one 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17616208
InChI: InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10)
SMILES:
Molecular Formula: C6H3BrN2O2
Molecular Weight: 215.00 g/mol

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

CAS No.:

Cat. No.: VC17616208

Molecular Formula: C6H3BrN2O2

Molecular Weight: 215.00 g/mol

* For research use only. Not for human or veterinary use.

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one -

Specification

Molecular Formula C6H3BrN2O2
Molecular Weight 215.00 g/mol
IUPAC Name 4-bromo-3H-[1,3]oxazolo[4,5-c]pyridin-2-one
Standard InChI InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10)
Standard InChI Key USCCYMSOEIVAKP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1OC(=O)N2)Br

Introduction

Chemical Structure and Nomenclature

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one (IUPAC name: 4-bromo-3H- oxazolo[4,5-c]pyridin-2-one) belongs to the oxazolopyridine family, characterized by a fused oxazole and pyridine ring system. The bromine atom is positioned at the 4th carbon of the pyridine moiety, distinguishing it from isomers such as 6-bromo- and 5-bromooxazolo[4,5-b]pyridin-2(3H)-one . Its molecular formula is C₆H₃BrN₂O₂, with a molecular weight of 215.00 g/mol.

Key Structural Features:

  • Fused bicyclic system: Oxazole (five-membered ring with one oxygen and one nitrogen) fused to pyridine (six-membered aromatic ring with one nitrogen).

  • Bromine substitution: Positioned at the 4th carbon of the pyridine ring, influencing electronic distribution and reactivity.

  • Lactam structure: The 2(3H)-one moiety introduces a ketone group adjacent to the nitrogen, enhancing hydrogen-bonding potential.

The compound’s canonical SMILES string, C1=CN=C(C2=C1OC(=O)N2)Br, and InChIKey (USCCYMSOEIVAKP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Synthesis and Structural Analogues

While no explicit synthesis protocol for 4-bromooxazolo[4,5-c]pyridin-2(3H)-one is documented, analogous methods for brominated oxazolopyridines suggest multi-step routes involving:

  • Ring formation: Cyclization of precursors to construct the oxazole and pyridine rings.

  • Bromination: Electrophilic aromatic substitution or metal-catalyzed coupling to introduce bromine .

For example, 6-bromooxazolo[4,5-b]pyridin-2(3H)-one is synthesized via nucleophilic substitution of sodium ethanolate with brominated precursors, yielding 63–87% efficiency . Similar strategies, adjusted for positional selectivity, may apply to the 4-bromo derivative.

Comparative Analysis of Oxazolopyridine Isomers:

Property4-Bromooxazolo[4,5-c]pyridin-2(3H)-one6-Bromooxazolo[4,5-b]pyridin-2(3H)-one 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one
Molecular FormulaC₆H₃BrN₂O₂C₆H₃BrN₂O₂C₆H₃BrN₂O₂
Bromine Position465
Melting PointNot reported215–217°CNot reported
Synthetic YieldUndocumented63–87%Undocumented

The positional isomerism significantly impacts crystallinity and reactivity. For instance, the 6-bromo analogue exhibits a well-defined melting point, suggesting higher crystalline stability .

Physicochemical Properties

Experimental data on 4-bromooxazolo[4,5-c]pyridin-2(3H)-one remain sparse, but computational predictions and analogues provide insights:

  • Solubility: Likely low in water due to aromaticity and bromine hydrophobicity; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Lactam structures are generally stable under inert conditions but may hydrolyze in strong acids/bases.

  • Spectroscopic Signatures:

    • ¹H NMR: Expected peaks for aromatic protons (δ 7.5–8.5 ppm) and lactam NH (δ ~10 ppm) .

    • MS: Molecular ion peak at m/z 215 (M⁺) with isotopic patterns characteristic of bromine.

Research Gaps and Future Directions

  • Synthesis Optimization: Develop regioselective bromination protocols to target the 4-position efficiently.

  • Biological Screening: Evaluate antimicrobial, anticancer, and analgesic activities in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Compare 4-bromo isomer efficacy against 5- and 6-bromo analogues.

  • Computational Modeling: Predict binding affinities to therapeutic targets (e.g., COX-2, β-lactamases).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator